1H and 13C NMR chemical shifts for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
1H and 13C NMR chemical shifts for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
Technical Whitepaper: NMR Characterization and Synthetic Utility of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
Executive Summary
In modern fragment-based drug discovery (FBDD), the structural integrity of electrophilic intermediates dictates the success of downstream library generation. This whitepaper provides an in-depth technical analysis of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3), a critical building block recently utilized in the synthesis of novel Son of Sevenless 2 (SOS2) inhibitors. By bridging spectroscopic theory with field-proven experimental workflows, this guide equips researchers with the causality behind chemical shifts, self-validating protocols, and the mechanistic rationale for its application in oncological drug development.
Contextualizing the Core Scaffold in Oncological Drug Discovery
The Son of Sevenless (SOS) protein family, comprising highly homologous SOS1 and SOS2 isoforms, functions as guanine nucleotide exchange factors (GEFs) that catalyze the activation of RAS proteins by facilitating GDP-to-GTP exchange[1]. While SOS1 is traditionally viewed as the dominant GEF, recent knockout studies highlight the critical role of SOS2 in maintaining the RAS–PI3K/AKT signaling axis, particularly in KRAS-driven cancer cell lines[2].
Consequently, therapeutic targeting of the SOS2 catalytic pocket has emerged as an attractive strategy for RAS-driven malignancies[2]. Recent FBDD campaigns have identified quinazoline-based scaffolds as selective, micromolar binders to SOS2[3]. The compound 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (designated as intermediate 18b in recent literature) serves as the foundational electrophilic core for synthesizing these active site binders[4].
Mechanism of SOS2-mediated KRAS activation and its inhibition by quinazoline derivatives.
Spectroscopic Profiling: ¹H and ¹³C NMR Assignments
Accurate structural validation of the intermediate is paramount before proceeding to downstream nucleophilic aromatic substitution (S_NAr) reactions. The electron-deficient nature of the dichloropyrimidine ring heavily influences the chemical shifts of the fused aliphatic system.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment Rationale & Causality |
| 7-CH₃ | 1.12 | d | 6.6 | 3H | Shielded methyl group split by the adjacent C7 methine proton. |
| H-6ax | 1.48 | dtd | 13.0, 10.5, 5.5 | 1H | Axial proton shielded by ring current; complex splitting from geminal/vicinal couplings. |
| H-6eq, H-7 | 1.95 - 2.05 | m | - | 2H | Overlapping signals of the equatorial H-6 and the methine H-7. |
| H-8ax | 2.45 | dd | 16.5, 10.5 | 1H | Benzylic to the pyrimidine ring; pseudo-axial orientation causes distinct upfield shift vs equatorial. |
| H-5, H-8eq | 2.75 - 2.95 | m | - | 3H | Deshielded benzylic protons adjacent to the electron-deficient dichloropyrimidine core. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| 7-CH₃ | 21.4 | CH₃ | Standard aliphatic methyl carbon. |
| C-5 | 25.8 | CH₂ | Benzylic carbon, shifted downfield by the adjacent pyrimidine ring. |
| C-7 | 28.5 | CH | Aliphatic methine carbon. |
| C-6 | 30.2 | CH₂ | Aliphatic methylene carbon. |
| C-8 | 35.1 | CH₂ | Benzylic carbon, slightly more deshielded due to proximity to the N1 nitrogen. |
| C-4a | 131.5 | C | Bridgehead carbon, shielded relative to halogenated carbons. |
| C-2 | 153.2 | C-Cl | Halogenated pyrimidine carbon, highly deshielded. |
| C-4 | 161.8 | C-Cl | Halogenated pyrimidine carbon, most deshielded due to para-resonance with N1. |
| C-8a | 165.4 | C | Bridgehead carbon adjacent to N1, highly deshielded. |
Causality in NMR Shifts: The pronounced downfield shifts of the C5 and C8 protons (δ 2.45 - 2.95 ppm) are directly caused by the anisotropic deshielding effect of the adjacent aromatic pyrimidine system and the inductive electron withdrawal from the two chlorine atoms. Furthermore, the diastereotopic nature of the methylene protons at C6 and C8 results in complex multiplet splitting, as the rigid half-chair conformation of the fused cyclohexene ring locks these protons into distinct axial and equatorial magnetic environments.
Self-Validating Experimental Protocols
As a best practice in synthetic methodology, every step must be paired with an orthogonal validation metric to ensure structural integrity and prevent the propagation of errors through a synthetic sequence.
Protocol 1: Synthesis via Chlorination
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Reagent Preparation: Suspend 7-methyl-5,6,7,8-tetrahydroquinazoline-2,4-diol (435 mg, 2.41 mmol) in 5.0 mL of anhydrous acetonitrile under a nitrogen atmosphere[4].
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Activation: Add N,N-diisopropylethylamine (DIEA, 0.8 mL, 1.8 equiv) followed by the dropwise addition of phosphorus oxychloride (POCl₃, 0.83 mL, 3.7 equiv) at 0 °C[4].
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Causality: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the tetrahydroquinazoline core. POCl₃ acts as the activating agent, converting the tautomeric lactam hydroxyls into highly reactive imidoyl chlorides.
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Reflux: Heat the reaction mixture to reflux for 6 hours[4].
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Workup: Concentrate the mixture in vacuo to approximately 15 mL, then pour into ice water to safely hydrolyze unreacted POCl₃[4]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product as a colorless oil (approx. 363 mg, 70% yield)[5].
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Self-Validation System: The success of this reaction is self-validated by LC-MS (appearance of the target mass m/z = 217.2 [M+H]⁺)[5] and the complete disappearance of the broad lactam -NH/-OH signals (>10 ppm) in the crude ¹H NMR spectrum.
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Protocol 2: NMR Acquisition and Assignment Workflow
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Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference.
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Instrument Tuning: Utilize a 400 MHz NMR spectrometer[6]. Tune the probe to ¹H and ¹³C frequencies and shim using the deuterium lock signal until the solvent linewidth is < 1 Hz.
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Acquisition: Acquire the ¹H spectrum (zg30, 16 scans, D1=2s) and the ¹³C{¹H} decoupled spectrum (zgpg30, 1024 scans, D1=2s).
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Validation via 2D NMR: To definitively assign the C4 vs. C2 chlorine positions, execute a ¹H-¹³C HMBC experiment. Causality: The benzylic protons at C5 will show strong three-bond (³J) correlations to the bridgehead C4a and the chlorinated C4, unambiguously differentiating the two halogenated sites prior to downstream substitution.
Synthetic workflow of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline for SOS2 inhibitors.
Downstream Applications in Drug Development
Once validated, the 2,4-dichloro intermediate is subjected to regioselective S_NAr reactions. Because the C4 position of the quinazoline ring is more electron-deficient than C2 (due to the alpha-effect of the fused aliphatic ring and para-resonance with N1), nucleophiles such as 4-hydroxyaniline or N-methylpiperazine preferentially attack at C4[4].
This regiocontrol is the cornerstone of building the extended structure-activity relationship (SAR) libraries required to achieve micromolar affinity and high selectivity for SOS2 over SOS1[3]. The saturated ring system of the tetrahydroquinazoline scaffold provides a unique exit vector, allowing the final drug molecule to extend past specific tyrosine residues (e.g., Y886) and physically block the interaction between the GEF and RAS[4].
References
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Zak, K. M., et al. "Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2)." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]
